molecular formula C22H24N2O2 B11106943 2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11106943
M. Wt: 348.4 g/mol
InChI Key: KOMBBZGVEZRLPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound that belongs to the class of diazatricyclodecanes. This compound is characterized by its unique tricyclic structure, which includes a diazatricyclo core with methoxyphenyl and phenyl substituents. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazatricyclo Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclo core.

    Introduction of Substituents: The methoxyphenyl and phenyl groups are introduced through substitution reactions, often using reagents such as methoxyphenylboronic acid and phenylboronic acid in the presence of catalysts like palladium complexes.

    Final Cyclization and Purification: The final step involves cyclization to form the complete tricyclic structure, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and phenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl: Another compound with a methoxyphenyl group, but with a different core structure.

    1-(4-Methoxyphenyl)-2-propanone: A simpler compound with a methoxyphenyl group and a ketone functional group.

Uniqueness

2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure and the presence of both methoxyphenyl and phenyl substituents. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H24N2O2/c1-21-12-23-14-22(20(21)25,17-6-4-3-5-7-17)15-24(13-21)19(23)16-8-10-18(26-2)11-9-16/h3-11,19H,12-15H2,1-2H3

InChI Key

KOMBBZGVEZRLPE-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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